1-Triazene, 1,3-bis(3,5-dichlorophenyl)-
Description
1,3-bis(3,5-dichlorophenyl) urea, designated as COH-SR4, is a symmetrical diarylurea compound synthesized for its anti-cancer properties. Preclinical studies demonstrate its efficacy in inhibiting melanoma proliferation by targeting glutathione S-transferase (GST) activity, inducing apoptosis, and modulating key signaling pathways such as AMPK and Akt . SR4 reduces tumor burden in murine models, suppresses angiogenesis (via CD31 downregulation), and triggers G2/M cell cycle arrest by downregulating cyclin B1 and CDK4 . Its oral bioavailability and low toxicity profile make it a promising candidate for translational research .
Properties
CAS No. |
62807-96-9 |
|---|---|
Molecular Formula |
C12H7Cl4N3 |
Molecular Weight |
335 g/mol |
IUPAC Name |
3,5-dichloro-N-[(3,5-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-8(14)4-11(3-7)17-19-18-12-5-9(15)2-10(16)6-12/h1-6H,(H,17,18) |
InChI Key |
AROVBGKZGLRKCZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diarylurea Compounds
The anti-cancer activity of diarylureas is influenced by substituents on the aromatic rings. Below is a comparative analysis of COH-SR4 with analogous compounds:
2.1. 1,3-bis(3,4-dichlorophenyl) Urea (Compound II)
- Structural Difference : Chlorine atoms at the 3,4-positions on the phenyl rings instead of 3,5-positions.
- Mechanism : Inhibits bacterial respiration and protects endothelial cells from hemolysis by blocking electron transport .
- Efficacy: Demonstrated bactericidal activity in Staphylococcus aureus models but lacks direct anti-cancer data.
- Toxicity: No acute toxicity observed in animal studies, similar to SR4 .
2.2. 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl] Urea
- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the 3-position and chlorine at the 4-position.
- Mechanism : Activates eIF2α kinase (HRI), reducing the eIF2·GTP·tRNAiMet ternary complex to inhibit cancer cell proliferation .
- Efficacy: Broad anti-proliferative effects across cancer types but lacks melanoma-specific data.
- Solubility : Optimized for improved aqueous solubility while retaining activity, a focus distinct from SR4’s preclinical development .
2.3. 1,3-bis[3,5-bis(trifluoromethyl)phenyl] Urea
- Structural Difference : Contains two trifluoromethyl groups at the 3,5-positions instead of chlorine.
- Mechanism : Similar to the above trifluoromethyl derivative, targeting translation initiation via eIF2α kinase .
- Contrasts with SR4’s validated efficacy in syngeneic and xenograft models .
Key Comparative Data Table
Mechanistic and Structural Insights
- Chlorine vs. Trifluoromethyl Groups :
- Position of Substituents: 3,5-dichloro substitution (SR4) optimizes melanoma-specific pathway modulation (Akt, AMPK) . 3,4-dichloro substitution shifts activity toward bacterial targets .
Research Implications
- COH-SR4: Prioritized for melanoma due to dual GST/Akt inhibition and in vivo efficacy .
- Trifluoromethyl Derivatives: Potential for combinatorial therapies with translation inhibitors but require melanoma-specific validation .
- Structural Optimization : Tailoring substituents can redirect diarylureas toward distinct therapeutic niches (e.g., anti-bacterial vs. anti-cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
